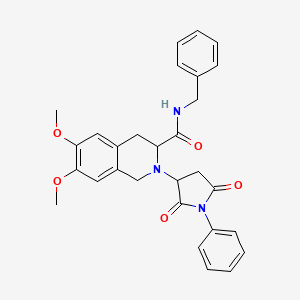![molecular formula C21H20N8O5S2 B11481371 1-{[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]sulfonyl}-4-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B11481371.png)
1-{[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]sulfonyl}-4-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]sulfonyl}-4-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]piperazine is a complex organic compound that features a combination of various functional groups, including a tetrazole ring, a thiazole ring, and a piperazine ring
Preparation Methods
The synthesis of 1-{[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]sulfonyl}-4-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]piperazine involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the intermediate compounds, which are then coupled together to form the final product.
-
Step 1: Synthesis of 3-methoxy-4-(1H-tetrazol-1-yl)benzenesulfonyl chloride
Reagents: 3-methoxy-4-nitrobenzenesulfonyl chloride, sodium azide, and a suitable solvent such as dimethylformamide (DMF).
Conditions: The reaction is carried out under reflux conditions, followed by purification through recrystallization.
-
Step 2: Synthesis of 4-(3-nitrophenyl)-1,3-thiazole
Reagents: 3-nitrobenzaldehyde, thiourea, and a base such as potassium hydroxide (KOH).
Conditions: The reaction is conducted under reflux in ethanol, followed by purification through column chromatography.
-
Step 3: Coupling Reaction
Reagents: The intermediates from steps 1 and 2, and piperazine.
Conditions: The coupling reaction is performed in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in a suitable solvent like dichloromethane (DCM). The final product is purified through recrystallization or chromatography.
Chemical Reactions Analysis
1-{[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]sulfonyl}-4-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]piperazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the reduction of nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and nitro positions, using reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Scientific Research Applications
1-{[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]sulfonyl}-4-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]piperazine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its unique structural features, which may exhibit biological activity against various diseases.
Materials Science: The compound’s structural properties make it a candidate for the development of advanced materials, such as organic semiconductors and polymers.
Biological Studies: Researchers study the compound’s interactions with biological systems to understand its potential as a therapeutic agent or a biochemical probe.
Mechanism of Action
The mechanism of action of 1-{[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]sulfonyl}-4-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]piperazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways: The compound’s effects may be mediated through signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Ethyl acetoacetate: A simpler compound with a different functional group arrangement, used in various organic synthesis reactions.
Disilane-bridged architectures: Organosilicon compounds with unique electronic properties, used in optoelectronic materials.
Uniqueness: The combination of tetrazole, thiazole, and piperazine rings in 1-{[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]sulfonyl}-4-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]piperazine provides a unique structural framework that may offer distinct biological and material properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C21H20N8O5S2 |
|---|---|
Molecular Weight |
528.6 g/mol |
IUPAC Name |
2-[4-[3-methoxy-4-(tetrazol-1-yl)phenyl]sulfonylpiperazin-1-yl]-4-(3-nitrophenyl)-1,3-thiazole |
InChI |
InChI=1S/C21H20N8O5S2/c1-34-20-12-17(5-6-19(20)28-14-22-24-25-28)36(32,33)27-9-7-26(8-10-27)21-23-18(13-35-21)15-3-2-4-16(11-15)29(30)31/h2-6,11-14H,7-10H2,1H3 |
InChI Key |
KVAUYVUNNJPYRU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=NC(=CS3)C4=CC(=CC=C4)[N+](=O)[O-])N5C=NN=N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methoxyethyl 1-(4-fluorophenyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B11481292.png)
![8-[(2-Methoxy-5-nitrobenzyl)oxy]quinoline](/img/structure/B11481295.png)
![N-(4-{[5-oxo-2-phenyl-1-(prop-2-en-1-yl)-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]sulfamoyl}phenyl)acetamide](/img/structure/B11481300.png)
![1-(4-fluorobenzyl)-3-hydroxy-3-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11481303.png)
![N-[(5-bromofuran-2-yl)methyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11481306.png)
![N-(2-methoxyphenyl)-N'-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)guanidine](/img/structure/B11481310.png)
![N-[7-(2-iodobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-phenoxyacetamide](/img/structure/B11481314.png)
![4-(1,3-dioxodihydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-2(3H)-yl)-N-(2-phenoxyethyl)benzenesulfonamide](/img/structure/B11481317.png)
![4-(Methoxymethyl)-6-methyl-1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B11481328.png)
![4-Hydroxy-2-oxo-6-[(pyridin-2-ylmethyl)sulfanyl]-1,2-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B11481329.png)

![N-{2-[({3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-5-yl}carbonyl)amino]ethyl}pyridine-3-carboxamide](/img/structure/B11481335.png)
![1-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]-4-(pyrrolidin-1-ylsulfonyl)piperazine](/img/structure/B11481342.png)
![3-(4-chlorophenyl)-N-[2-(3,4-diethoxyphenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11481356.png)
